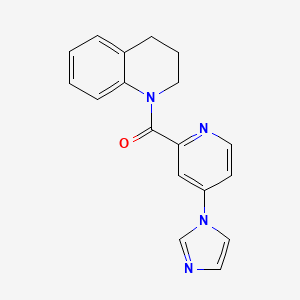
(4-(1H-imidazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1H-imidazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone: is a complex organic compound featuring an imidazole ring, a pyridine ring, and a quinoline moiety. These structures bestow the compound with unique chemical properties, making it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Imidazole Ring Formation: : The synthesis often begins with the preparation of the imidazole ring through a multistep process involving reactants such as glyoxal and ammonia under acidic conditions.
Pyridine Ring Construction: : Pyridine derivatives can be synthesized via reactions such as the Hantzsch pyridine synthesis, using aldehydes, ammonia, and β-dicarbonyl compounds.
Quinoline Assembly: : The quinoline structure is typically formed using the Skraup synthesis, involving glycerol, aniline, sulfuric acid, and an oxidizing agent like nitrobenzene.
Combining the Moieties: : The final step involves coupling the imidazole, pyridine, and quinoline rings through suitable linkers under controlled conditions to form the desired compound. Reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium) are frequently used.
Industrial Production Methods
Scaling up these methods for industrial production requires optimizing reaction conditions for yield, purity, and cost-effectiveness. Continuous flow chemistry and advanced catalytic systems often play a role in industrial setups to achieve efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of epoxides or other oxidized derivatives.
Reduction: : Reduction reactions involving reagents like lithium aluminum hydride can transform ketone functionalities into alcohols.
Substitution: : The compound can participate in substitution reactions where functional groups on the pyridine or imidazole rings are replaced by other groups, typically in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Substitution Conditions: : Nucleophiles (e.g., amines), electrophiles (e.g., alkyl halides)
Major Products
Depending on the type of reaction, major products can include alcohols (from reductions), substituted pyridine derivatives (from substitutions), and oxidized analogs (from oxidations).
Aplicaciones Científicas De Investigación
Biology: : Its biological activity is of interest, especially in binding studies with proteins or nucleic acids, potentially acting as a molecular probe.
Medicine: : The compound’s structure suggests potential pharmacological properties, warranting investigation as a lead compound in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: : In industrial applications, it could be used in developing new materials, such as polymers with unique properties or as a catalyst in various chemical reactions.
Mecanismo De Acción
The compound’s mechanism of action, particularly in biological contexts, involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways depend on the nature of these interactions, which can be elucidated through computational and experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
(4-(1H-imidazol-1-yl)pyridin-2-yl)(quinolin-1(2H)-yl)methanone: : Differing in the saturation of the quinoline moiety.
(4-(1H-imidazol-1-yl)pyridin-2-yl)(2,3-dihydroquinolin-1(2H)-yl)methanone: : Variation in the substitution pattern on the quinoline ring.
Uniqueness
The specific combination of imidazole, pyridine, and quinoline rings in (4-(1H-imidazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone provides a unique scaffold for interacting with biological targets and participating in various chemical reactions, distinguishing it from similar compounds.
That was quite a deep dive! Do you want to further explore any specific section or additional details?
Propiedades
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(4-imidazol-1-ylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(22-10-3-5-14-4-1-2-6-17(14)22)16-12-15(7-8-20-16)21-11-9-19-13-21/h1-2,4,6-9,11-13H,3,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGCNFURXJVJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=CC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













